Methyl-7-Nitro-1,4-benzodioxan-6-carboxylat

Übersicht

Beschreibung

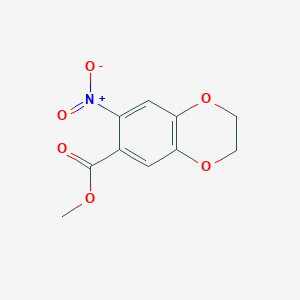

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a chemical compound with the molecular formula C10H9NO6 and a molecular weight of 239.18 g/mol . It is characterized by the presence of a nitro group at the 7th position and a carboxylate ester group at the 6th position on a 1,4-benzodioxane ring system . This compound is primarily used in scientific research and has various applications in chemistry and biology.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is primarily recognized for its pharmacological properties. It belongs to the class of 1,4-benzodioxane derivatives, which have shown efficacy in treating cardiovascular diseases.

Key Therapeutic Uses:

- Ischemic Heart Diseases : The compound has demonstrated significant vasodilative effects on coronary arteries, making it beneficial for conditions such as angina pectoris and cardiac infarction. Studies indicate that it can increase coronary blood flow more effectively than traditional nitroglycerin (NG) .

- Heart Failure : Its ability to reduce both pre-load and post-load on the heart positions it as a promising candidate for heart failure management .

- Blood Pressure Control : Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate has been noted for its utility in controlling blood pressure during surgical procedures, thus enhancing patient safety during operations .

Safety Profile : The compound exhibits a higher safety margin compared to conventional nitro-containing agents, with an LD₅₀ value significantly greater than that of NG . This suggests a lower risk of adverse effects, making it a valuable option in clinical settings.

Synthetic Chemistry Applications

In synthetic chemistry, Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate serves as an important intermediate for the synthesis of various biologically active compounds.

Synthetic Pathways :

- Researchers have developed methods to synthesize a library of 1,4-benzodioxane derivatives from readily available starting materials like gallic acid. These derivatives are vital in creating new analogs with enhanced biological activities .

- The compound is also utilized in the synthesis of other functionalized benzodioxanes through nitration processes that yield products with distinct substitution patterns .

Catalytic Applications

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate has been explored as a catalyst in organic reactions, particularly in enantioselective synthesis.

Catalytic Systems :

- A recent study reported the use of a catalyst system involving Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate for the enantioselective synthesis of various substituted benzodioxanes. The system showed high enantioselectivity and efficiency, making it suitable for large-scale applications .

Case Studies and Research Findings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate typically involves the nitration of a 1,4-benzodioxane derivative followed by esterification. One common method includes the nitration of 1,4-benzodioxane with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 7th position . The resulting nitro compound is then esterified using methanol and a suitable acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate undergoes various chemical reactions, including:

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Amino derivatives: Formed through reduction of the nitro group.

Nitroso and hydroxylamine derivatives: Formed through oxidation reactions.

Substituted benzodioxane derivatives: Formed through nucleophilic aromatic substitution.

Wirkmechanismus

The mechanism of action of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to undergo nucleophilic aromatic substitution also allows it to modify biological molecules, potentially altering their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is unique due to the specific positioning of the nitro and carboxylate ester groups on the benzodioxane ring. This unique structure imparts distinct chemical and biological properties compared to its isomers . The position of the nitro group influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biologische Aktivität

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a compound belonging to the class of 1,4-benzodioxane derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 1,4-Benzodioxane Derivatives

1,4-Benzodioxane derivatives are known for their versatility in medicinal chemistry. They exhibit a range of biological activities including anti-inflammatory, antioxidant, and neuroprotective effects. The presence of the benzodioxane scaffold is crucial for these activities, as it influences the interaction with various biological targets.

1. Hepatoprotective Activity

Recent studies have indicated that methyl 7-nitro-1,4-benzodioxane-6-carboxylate exhibits significant hepatoprotective properties. In a study involving carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats, administration of this compound prior to CCl₄ exposure resulted in a dose-dependent reduction in elevated biochemical markers associated with liver damage. Specifically:

- Lipid Profile Improvement : The compound significantly reduced lipid levels and improved high-density lipoprotein (HDL) levels compared to control groups .

- Oxidative Stress Reduction : It decreased malondialdehyde (MDA) levels and increased nonprotein thiol (NP-SH) and total protein levels in liver tissues, indicating its role in mitigating oxidative stress .

2. Antioxidant Activity

The antioxidant potential of methyl 7-nitro-1,4-benzodioxane-6-carboxylate has been highlighted through its ability to scavenge free radicals. This activity is essential for protecting cells from oxidative damage, which is implicated in various diseases including cancer and cardiovascular disorders. The compound's efficacy as an antioxidant can be attributed to its chemical structure that allows for effective radical scavenging .

3. Neuroprotective Effects

Research suggests that derivatives of the benzodioxane scaffold may also possess neuroprotective properties. These compounds have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from apoptotic pathways. Specifically, methyl 7-nitro-1,4-benzodioxane-6-carboxylate may interact with serotonin receptors, influencing mood regulation and cognitive functions .

The biological activity of methyl 7-nitro-1,4-benzodioxane-6-carboxylate can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors such as serotonin (5-HT) receptors and adrenergic receptors, influencing neurotransmission and vascular responses .

- Oxidative Stress Mitigation : By reducing oxidative stress markers and enhancing antioxidant defenses within cells, the compound contributes to cellular protection against damage from reactive oxygen species (ROS) .

- Cell Cycle Regulation : Some studies indicate that benzodioxane derivatives can induce cell cycle arrest in cancer cells, potentially through inhibition of key transcription factors involved in cell proliferation .

Case Studies and Research Findings

Several key studies have explored the biological activity of methyl 7-nitro-1,4-benzodioxane-6-carboxylate:

Eigenschaften

IUPAC Name |

methyl 6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-15-10(12)6-4-8-9(17-3-2-16-8)5-7(6)11(13)14/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOUDGUKJXHDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.